

High-performance liquid chromatography (HPLC) method for Thiocol analysis

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Compound of Interest

Compound Name: Thiocol

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Application Note and Protocol for the HPLC Analysis of Thiocolchicoside

This document provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of **Thiocolchicoside** in pharmaceutical formulations. The method is based on a compilation of established and validated procedures to ensure accuracy, precision, and robustness, making it suitable for researchers, scientists, and drug development professionals.

Introduction

Thiocolchicoside is a semi-synthetic sulfur derivative of colchicoside, a naturally occurring glucoside from the plant *Colchicum autumnale*. It functions as a muscle relaxant with anti-inflammatory and analgesic properties.^[1] Accurate and reliable analytical methods are crucial for the quality control and formulation development of **Thiocolchicoside**. This application note describes a stability-indicating reversed-phase HPLC (RP-HPLC) method for its determination.

Chromatographic Conditions

A variety of HPLC methods have been developed for the analysis of **Thiocolchicoside**. The following table summarizes the key chromatographic parameters from several published methods, offering flexibility for laboratory-specific instrument and column availability.

Parameter	Method 1	Method 2	Method 3	Method 4	Method 5
Column	C18 (250mm × 4mm, 5µm) [2][3]	Hypersil BDS, C-18 (4.6 x 250 mm, 5µm)[1]	Zorbax SB CN (250 mm × 4.6 mm, 5 µm)[4]	Kromasil C18 (250 × 4.6 mm, 5 µm)[5]	InertSil ODS-3 (250 mm x 4.6 mm, 5µm) [6]
Mobile Phase	Acetonitrile: Water (70:30) [2][3]	Acetonitrile: Phosphate buffer pH-3 (Gradient)[1]	Solvent A: 5 mM sodium dihydrogen phosphate, pH 2.5; Solvent B: Methanol (Gradient)[4]	Solvent A: 10 mM ammonium acetate pH 5.0; Solvent B: Acetonitrile: Water (70:30 v/v) (Gradient)[5]	Phosphate buffer (pH 6): Methanol (30:70 v/v)[6]
Flow Rate	1.0 mL/min[2] [3]	1.0 mL/min[1]	1.0 mL/min[4]	1.0 mL/min[5]	1.2 mL/min[6]
Detection Wavelength	286 nm[2][3]	260 nm[1]	258 nm[4]	265 nm[5]	255 nm[6]
Retention Time (min)	3.3[3]	2.3[1]	Not Specified	13.29[5]	4.6[6]

Method Validation Summary

The presented HPLC methods have been validated according to the International Conference on Harmonisation (ICH) guidelines.[1][7][8] The following table summarizes the validation parameters for the determination of **Thiocolchicoside**.

Parameter	Method 1	Method 2	Method 3	Method 4	Method 5
Linearity					
Range (µg/mL)	0-10[2][3]	10-60[1]	0.5-10[2]	6.4-22.4[5]	2-6[6]
Correlation					
Coefficient (R ²)	0.9996[2][3]	~1[1]	Not Specified	Not Specified	>0.999[6]
LOD (µg/mL)	Not Specified	Not Specified	0.25[7]	Not Specified	Not Specified
LOQ (µg/mL)	Not Specified	Not Specified	0.77[7]	Not Specified	Not Specified
Recovery (%)	Not Specified	99.96[1]	99.62[7]	Not Specified	Not Specified

Experimental Protocol

This protocol details a specific, validated RP-HPLC method for the analysis of **Thiocolchicoside**.

Materials and Reagents

- **Thiocolchicoside** reference standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate
- Orthophosphoric acid
- 0.45 µm membrane filters

Instrumentation

- HPLC system with a UV-Vis or PDA detector

- C18 column (250mm × 4.6mm, 5µm)
- Electronic balance
- Sonicator
- pH meter

Preparation of Mobile Phase

- Method A (Isocratic): Prepare a mixture of acetonitrile and water in the ratio of 70:30 (v/v).[\[2\]](#)
[\[3\]](#)
- Method B (Isocratic with Buffer): Prepare a phosphate buffer (pH 6) by dissolving an appropriate amount of potassium dihydrogen phosphate in water and adjusting the pH with orthophosphoric acid. Mix the buffer with methanol in a 30:70 (v/v) ratio.[\[6\]](#)
- Degas the prepared mobile phase by sonication for 15-20 minutes before use.

Preparation of Standard Solutions

- Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of **Thiocolchicoside** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the mobile phase and make up the volume. Sonicate for 10 minutes to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 2, 4, 6, 8, 10 µg/mL).

Preparation of Sample Solutions (from Capsule Dosage Form)

- Weigh and finely powder the contents of 20 capsules.
- Accurately weigh a quantity of the powder equivalent to 10 mg of **Thiocolchicoside** and transfer it to a 100 mL volumetric flask.

- Add approximately 70 mL of the mobile phase and sonicate for 30 minutes to ensure complete extraction of the drug.
- Make up the volume with the mobile phase and mix well.
- Filter the solution through a 0.45 μm membrane filter.
- Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

Chromatographic Analysis

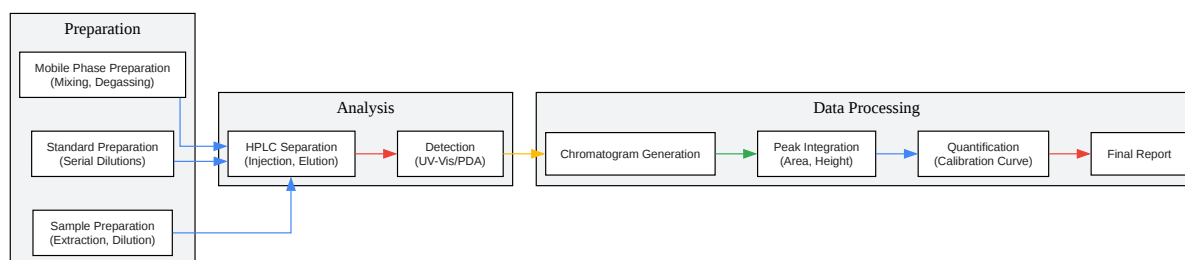
- Set the HPLC system with the chromatographic conditions as described in the tables above (e.g., Method 1).
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject 20 μL of the standard and sample solutions into the chromatograph.
- Record the chromatograms and measure the peak areas.

Data Analysis

- Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
- Determine the concentration of **Thiocolchicoside** in the sample solutions from the calibration curve using linear regression.
- Calculate the amount of **Thiocolchicoside** in the pharmaceutical dosage form.

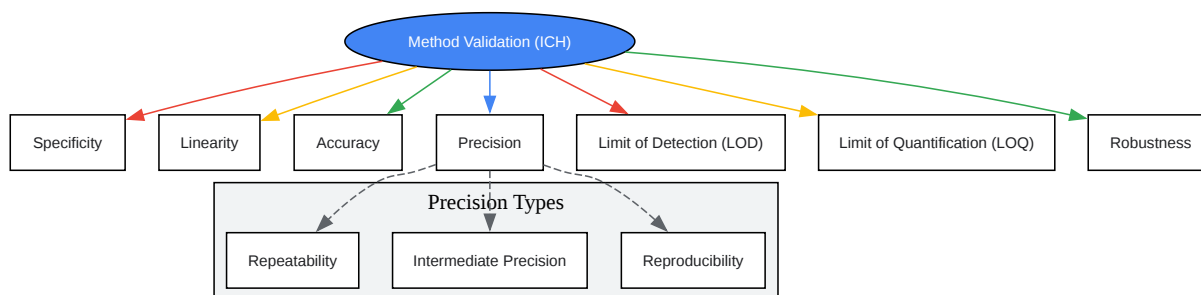
Visualizations

The following diagrams illustrate the general workflow of the HPLC analysis and the logical relationship of method validation parameters.



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Caption: General workflow of HPLC analysis.



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Caption: HPLC method validation parameters.

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